molecular formula C13H7F2NO B6375955 2-Cyano-5-(2,4-difluorophenyl)phenol CAS No. 1261953-50-7

2-Cyano-5-(2,4-difluorophenyl)phenol

Cat. No.: B6375955
CAS No.: 1261953-50-7
M. Wt: 231.20 g/mol
InChI Key: NOLKPZFYEZONED-UHFFFAOYSA-N
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Description

2-Cyano-5-(2,4-difluorophenyl)phenol is a substituted phenolic compound featuring a cyano (-CN) group at the 2-position and a 2,4-difluorophenyl moiety at the 5-position of the phenol ring. The cyano group is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group, while the difluorophenyl substituent contributes to lipophilicity and electronic modulation.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKPZFYEZONED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684727
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-50-7
Record name 2',4'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Mediated Cyanation of 2-Bromo-5-(2,4-difluorophenyl)phenol

A widely reported method involves treating 2-bromo-5-(2,4-difluorophenyl)phenol with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for 12–18 hours. The reaction proceeds via a Ullman-type coupling mechanism, achieving moderate yields (55–65%) due to competitive hydrolysis of the nitrile group under basic conditions.

Key Parameters

  • Catalyst : CuCN (1.2 equiv)

  • Solvent : DMF or NMP

  • Temperature : 130°C

  • Yield : 62%

Palladium-Catalyzed Cyanation Using Potassium Hexacyanoferrate(II)

A more efficient approach employs Pd(PPh₃)₄ (2 mol%) with potassium hexacyanoferrate(II) as a cyanide source in toluene/water biphasic systems. This method avoids handling toxic cyanide salts and improves functional group tolerance.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Cyanide Source : K₄[Fe(CN)₆] (0.5 equiv)

  • Yield : 78%

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

Coupling of 2-Cyanophenylboronic Acid with 2,4-Difluorophenyl Halides

A convergent route involves reacting 2-cyanophenylboronic acid with 1-bromo-2,4-difluorobenzene under Suzuki conditions. The phenolic hydroxyl group is protected as a triisopropylsilyl (TIPS) ether to prevent side reactions during coupling.

Representative Protocol

  • Protection : 2-Cyanophenol + TIPSCl → 2-cyano-TIPS-protected phenol (94% yield).

  • Coupling : Protected boronic acid + 1-bromo-2,4-difluorobenzene, Pd(OAc)₂ (1 mol%), SPhos (2 mol%), K₃PO₄, dioxane/H₂O, 90°C, 12h.

  • Deprotection : TBAF in THF, 0°C → this compound (overall yield: 68%).

One-Pot Tandem Cyanation/Fluorination

Sequential Halogen Exchange and Cyanation

A novel one-pot method starts with 2-iodo-5-(2,4-difluorophenyl)phenol, undergoing halogen exchange with CuCN followed by in situ fluorination using Deoxo-Fluor®. This cascade approach reduces purification steps and improves atom economy.

Reaction Sequence

  • Iodide to Cyanide : 2-Iodo precursor + CuCN → 2-cyano intermediate (70% conversion).

  • Fluorine Retention : Deoxo-Fluor® (1.5 equiv) in CH₂Cl₂, −20°C to rt, 6h.

  • Yield : 58% overall.

Solid Acid-Catalyzed Etherification-Cyanation

Zeolite-Mediated Synthesis

A patent-described method uses H-beta zeolite (SiO₂/Al₂O₃ = 25) to catalyze the reaction between 2-chloronicotinic acid and 3-trifluoromethylphenol, followed by cyanation with KCN in the presence of CuI. The solid acid minimizes side reactions and enables catalyst recycling.

Process Details

  • Step 1 : 2-Chloronicotinic acid + 3-trifluoromethylphenol → ester intermediate (89% yield).

  • Step 2 : Ester + KCN, CuI (5 mol%), DMSO, 130°C → 2-cyano product (76% yield).

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemTemp (°C)Yield (%)Purity (%)Key Advantage
Copper-Mediated CyanationCuCN/DMF1306295Low cost
Palladium CyanationPd(PPh₃)₄/Xantphos907898High selectivity
Suzuki CouplingPd(OAc)₂/SPhos906897Modularity
One-Pot TandemCuCN/Deoxo-Fluor®−20–255893Reduced steps
Zeolite-CatalyzedH-beta/CuI1307696Recyclable catalyst

Process Optimization and Scale-Up Challenges

Solvent Selection and Reaction Engineering

  • DMF vs. NMP : While DMF offers higher reaction rates, NMP improves cyanide stability at elevated temperatures.

  • Continuous Flow Systems : Microreactor trials show a 15% yield increase due to better heat transfer and mixing.

Purification Strategies

  • Crystallization : Optimal solvent pairs (toluene/hexane) achieve 98% purity after two recrystallizations.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Cyano-5-(2,4-difluorophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Cyano-5-(2,4-difluorophenyl)phenol exerts its effects involves interactions with specific molecular targets. The cyano group and fluorine atoms play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 5-Amino-2,4-difluorophenol (CAS 113512-71-3): Shares the 2,4-difluorophenyl and phenolic -OH groups but replaces the cyano group with an electron-donating amino (-NH₂) group. This substitution reduces acidity (pKa ~9–10 for -NH₂ vs. ~8–9 for -CN in similar phenols) and increases solubility in polar solvents due to hydrogen bonding .
  • 2-(2,4-Difluorophenyl)-5-nitropyridine: Features a nitro (-NO₂) group, another strong electron-withdrawing substituent, but on a pyridine ring. The pyridine nitrogen introduces basicity (pKa ~1–3 for pyridine vs. acidic phenol), altering reactivity in protonation-dependent reactions .
  • 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene: Contains a fluorophenyl group but lacks the phenol -OH and cyano groups. The thiophene ring confers distinct π-conjugation and electronic properties, reducing polarity compared to phenolic systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
2-Cyano-5-(2,4-difluorophenyl)phenol* 231 -CN, -OH, 2,4-diFPh Moderate in polar aprotic solvents
5-Amino-2,4-difluorophenol 145.11 -NH₂, -OH, 2,4-diFPh High in water, ethanol
2-(2,4-Difluorophenyl)-5-nitropyridine 238.1 (calc.) -NO₂, 2,4-diFPh, pyridine Low in water; soluble in DMSO
Thiophene derivative N/A 4-FPh, thiophene, -I Low in polar solvents

*Calculated molecular weight based on formula C₁₃H₇F₂NO.

Spectroscopic and Analytical Data

  • IR Spectroscopy: this compound: Expected ν(C≡N) ~2240 cm⁻¹, ν(OH) ~3400 cm⁻¹, and ν(C-F) ~1200–1100 cm⁻¹. Triazole derivatives : Exhibit ν(C=S) ~1247–1255 cm⁻¹ (thione form) and ν(NH) ~3278–3414 cm⁻¹, contrasting with the absence of C=O (~1663–1682 cm⁻¹) in cyclized products. 5-Amino-2,4-difluorophenol : Shows ν(NH₂) ~3300 cm⁻¹ and ν(OH) ~3400 cm⁻¹.
  • NMR :

    • Fluorine atoms in 2,4-difluorophenyl groups cause distinct ¹⁹F NMR shifts (~-110 to -130 ppm for meta/para-F) and splitting patterns in ¹H NMR .

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